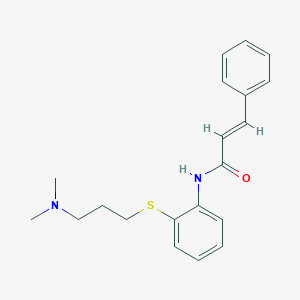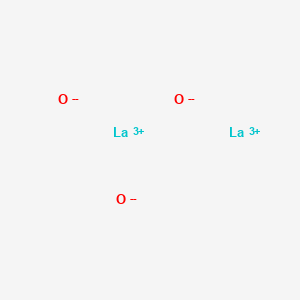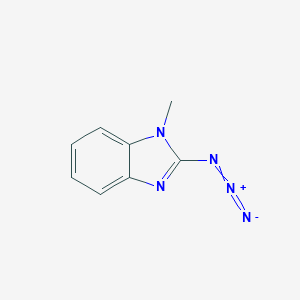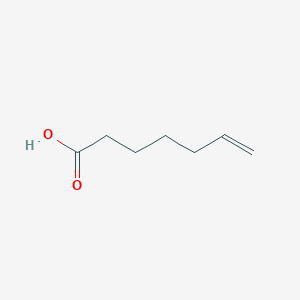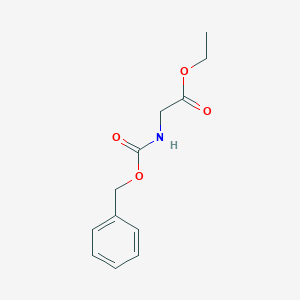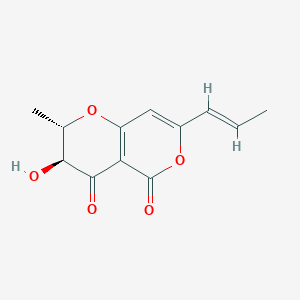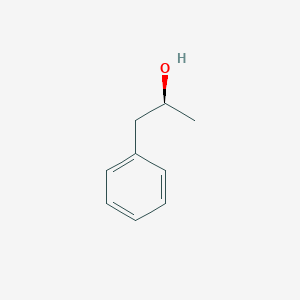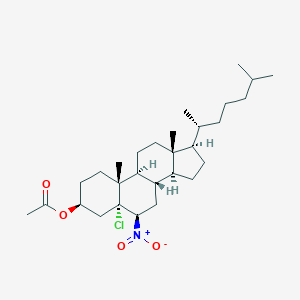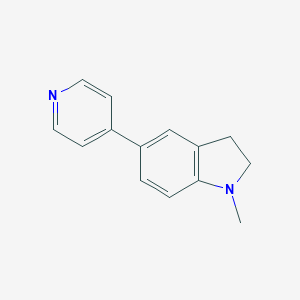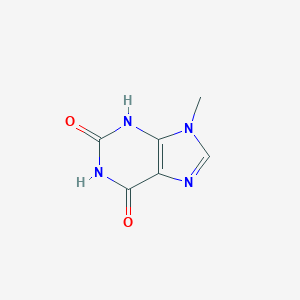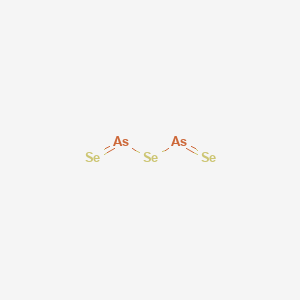
Arsenic triselenide
説明
Arsenic triselenide is an inorganic chemical compound with the formula As2Se3 . It is used as a chalcogenide glass for infrared optics and when purified, it transmits light with wavelengths between approximately 0.7 and 19 µm . In arsenic triselenide, arsenic is covalently bonded to selenium, where arsenic has a formal oxidation state of +3, and selenium -2 .
Synthesis Analysis
High-purity arsenic-containing compounds, including arsenic triselenide, can be prepared from various raw materials . The preparation of high-purity arsenic is a complex problem and there are no direct methods for ultrapurification of crude elemental arsenic . The existing processing schemes are rather complex and require special measures to ensure environmental safety .Molecular Structure Analysis
The molecular formula of arsenic triselenide is As2Se3 . It has a monoclinic crystal structure . In arsenic triselenide, arsenic is covalently bonded to selenium .Chemical Reactions Analysis
Arsenic, in its +3 oxidation state, can react with hydrogen sulfide in slightly acidic solution to form yellow As2S3 . It also reacts with silver ion to form yellow silver arsenite . Oxidizing agents readily oxidize arsenites (+3) to arsenates (+5) in alkaline or neutral solutions .Physical And Chemical Properties Analysis
Arsenic triselenide is a brown-black powder or metallic gray crystals . It is odorless and insoluble in water . It has a high refractive index, mid-IR transparency, and high non-linear optical indices .科学的研究の応用
Infrared Optics
- Scientific Field : Infrared Optics
- Application Summary : Arsenic triselenide is used as a chalcogenide glass for infrared optics . When purified, it transmits light with wavelengths between approximately 0.7 and 19 μm .
- Methods of Application : The compound is used in its amorphous form, which is more relevant due to its ease of fabrication and advantageous optical properties .
- Results or Outcomes : The use of arsenic triselenide in infrared optics allows for the transmission of light in a specific wavelength range, which can be beneficial in various applications such as thermal imaging .
Thin Film Preparation
- Scientific Field : Material Science
- Application Summary : Arsenic triselenide is used in the preparation of thin films, which have applications in high-resolution lithography, switching devices, optical memories, thin film optical waveguides, and acousto-optic devices .
- Methods of Application : Thin films of arsenic triselenide are prepared by spin coating a solution of an amine salt in amide on a glass substrate . The deposited multilayers in the range of 500 to 1000 nm are optically characterized by measuring the transmission spectra at room temperature .
- Results or Outcomes : The preparation of thin films using arsenic triselenide allows for the creation of devices with high-resolution lithography and other applications. The optical constants of the prepared films have been determined by analyzing the transmittance spectra .
Solution Processed Thin Film
- Scientific Field : Material Science
- Application Summary : Thin film selenide glasses have emerged as an important material for integrated photonics due to its high refractive index, mid-IR transparency, and high non-linear optical indices . High-quality As2Se3 glass films can be deposited from spin coating method from ethylenediamine solutions .
- Methods of Application : The thin films are prepared by spin coating a solution of an amine salt in amide on a glass substrate . The deposited multilayers in the range of 500 to 1000 nm are optically characterized by measuring the transmission spectra at room temperature .
- Results or Outcomes : The preparation of thin films using arsenic triselenide allows for the creation of devices with high-resolution lithography and other applications. The optical constants of the prepared films have been determined by analyzing the transmittance spectra .
Medical Applications
- Scientific Field : Medicine
- Application Summary : Although infamous for its toxicity, arsenic is paradoxically a therapeutic agent that has been used since ancient times for the treatment of multiple diseases . The use of most arsenic-based drugs was abandoned with the discovery of antibiotics in the 1940s, but a few remained in use such as those for the treatment of trypanosomiasis .
- Methods of Application : The specific methods of application vary depending on the disease being treated. In general, arsenic-based drugs are administered orally or intravenously .
- Results or Outcomes : The use of arsenic-based drugs has shown effectiveness in treating certain diseases, including trypanosomiasis .
Nonlinear Optics
- Scientific Field : Nonlinear Optics
- Application Summary : Arsenic triselenide is known for its high refractive index and large nonlinear optical coefficients, making it an attractive material for nonlinear optics .
- Methods of Application : Arsenic triselenide glass can be easily shaped into waveguides, fibers, or thin films, adding to its versatility .
- Results or Outcomes : The use of arsenic triselenide in nonlinear optics allows for the creation of devices with high refractive index and large nonlinear optical coefficients .
Vacuum Deposition
- Scientific Field : Material Science
- Application Summary : Arsenic triselenide is used as a vacuum deposition .
- Methods of Application : The specific methods of application vary depending on the specific use case. In general, arsenic triselenide is deposited in a vacuum .
- Results or Outcomes : The use of arsenic triselenide in vacuum deposition allows for the creation of chalcogenide glass for infrared optics .
Safety And Hazards
将来の方向性
Future research directions include the search for epsilon-near-zero (ENZ) materials with low optical losses and the elucidation of the mechanisms underlying nonlinear enhancements . Degenerately doped semiconductors, such as tin-doped indium oxide and aluminum-doped zinc oxide, are particularly promising candidates for ENZ-enhanced nonlinear optical applications .
特性
InChI |
InChI=1S/As2Se3/c3-1-5-2-4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFMCDAQUDITAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As](=[Se])[Se][As]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Se3 | |
| Record name | arsenic triselenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Arsenic_triselenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061645 | |
| Record name | Arsenic selenide (As2Se3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arsenic triselenide | |
CAS RN |
1303-36-2 | |
| Record name | Arsenic triselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic selenide (As2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsenic selenide (As2Se3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diarsenic triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARSENIC TRISELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWS0W0GB8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



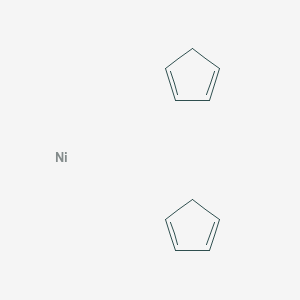
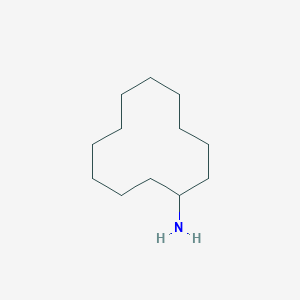

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
